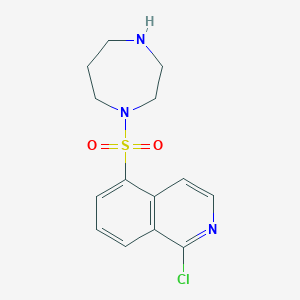

1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine

Übersicht

Beschreibung

Synthesis Analysis

- The synthesis of 1-Isoquinolinol, a precursor to 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine, involves oxidation and reaction with benzoyl chloride and water. The process is practical, with mild conditions and simple operation (Chen et al., 2012).

Molecular Structure Analysis

- The molecular structure of derivatives related to 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine is analyzed in studies involving hydrogen bonds in crystal structures. These studies reveal the formation of N–H⋯O hydrogen bonds and the construction of 3D supramolecular network structures (Du et al., 2019).

Chemical Reactions and Properties

- 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine exhibits inhibitory properties in various biological reactions, particularly as a calcium antagonist with anti-vasospastic properties (Asano et al., 1990). It also acts as a potent inhibitor of protein kinases, affecting enzyme induction and nuclear translocation of receptor complexes (Kido et al., 1987).

Physical Properties Analysis

- The synthesis of related compounds, such as 1-chloro-isoquinoline, includes analysis using gas chromatography and mass spectrometry, which are crucial for determining the physical properties of these compounds (Jie, 2009).

Chemical Properties Analysis

- Isoquinolinesulfonamides, including 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine, are identified as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. This highlights their significant chemical properties as inhibitors (Hidaka et al., 1984).

Wissenschaftliche Forschungsanwendungen

Application 1: Treatment of Circulatory Organ Diseases

- Summary of the Application : “1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine” is suggested to be useful for the treatment of circulatory organ diseases .

- Methods of Application : The specific methods of application, experimental procedures, and technical details are not provided in the source .

- Results or Outcomes : The specific results, quantitative data, or statistical analyses related to this application are not provided in the source .

Application 2: Treatment and Prevention of Hypopigmentary Disorders

- Summary of the Application : “1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine” and its active metabolites, isomers, and salts are suggested for use in treating and/or preventing hypopigmentary disorders .

- Methods of Application : The specific methods of application, experimental procedures, and technical details are not provided in the source .

- Results or Outcomes : The specific results, quantitative data, or statistical analyses related to this application are not provided in the source .

Eigenschaften

IUPAC Name |

1-chloro-5-(1,4-diazepan-1-ylsulfonyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2S/c15-14-12-3-1-4-13(11(12)5-7-17-14)21(19,20)18-9-2-6-16-8-10-18/h1,3-5,7,16H,2,6,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDBORFMLULSDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625404 | |

| Record name | 1-Chloro-5-(1,4-diazepane-1-sulfonyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine | |

CAS RN |

105628-70-4 | |

| Record name | 1-Chloro-5-(1,4-diazepane-1-sulfonyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone](/img/structure/B23684.png)

![(3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B23691.png)